Ethyl 2-(3-fluorophenyl)-2-oxoacetate
Overview
Description
Ethyl 2-(3-fluorophenyl)-2-oxoacetate is an organic compound with the molecular formula C10H9FO3 It is a derivative of phenylacetate, where the phenyl ring is substituted with a fluorine atom at the 3-position and an ethoxycarbonyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(3-fluorophenyl)-2-oxoacetate can be synthesized through several methods. One common approach involves the reaction of 3-fluorobenzaldehyde with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then hydrolyzed to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-fluorophenyl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-fluorobenzoic acid.
Reduction: Formation of ethyl 2-(3-fluorophenyl)-2-hydroxyacetate.
Substitution: Formation of various substituted phenylacetates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(3-fluorophenyl)-2-oxoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-fluorophenyl)-2-oxoacetate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of corresponding acids and alcohols. The presence of the fluorine atom can influence the compound’s reactivity and interaction with enzymes, potentially enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-fluorophenyl)-2-oxoacetate
- Ethyl 2-(2-fluorophenyl)-2-oxoacetate
- Methyl 2-(3-fluorophenyl)-2-oxoacetate
Uniqueness
This compound is unique due to the specific position of the fluorine atom on the phenyl ring, which can significantly influence its chemical and biological properties. The 3-position fluorine substitution may result in different reactivity and interaction with biological targets compared to other positional isomers.
Properties
IUPAC Name |
ethyl 2-(3-fluorophenyl)-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXJARUICGBSPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377757 | |
Record name | ethyl 2-(3-fluorophenyl)-2-oxoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110193-59-4 | |
Record name | ethyl 2-(3-fluorophenyl)-2-oxoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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